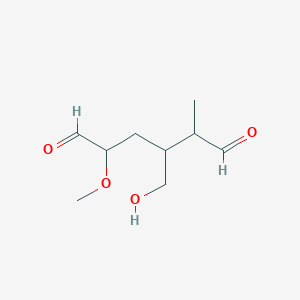
3-(Hydroxymethyl)-5-methoxy-2-methylhexanedial
カタログ番号 B013039
分子量: 188.22 g/mol
InChIキー: UBIJTWDKTYCPMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04668589
Procedure details


This material is prepared according to the method of Kober et al., Inorganic Chemistry, Vol. 5, p. 2239 (1966), which is incorporated herein by reference, by treatment of hexachlorocyclotriphosphazene with p-nitrophenol and potassium hydroxide. Hexakis(4-nitrophenoxy)-cyclotriphosphazene having a melting point of 261°-264° C. is obtained (lit. m.p. 264° C.). The infrared spectrum (in KBr), (cm-1) is 1589 (aromatic), 1522 and 1348 (asymmetrical and symmetrical nitro group stretching) and 1203, 1182 and 1163 (cyclotriphosphazene P=N).



Identifiers


|
REACTION_CXSMILES
|
Cl[P:2]1(Cl)[N:7]=[P:6](Cl)(Cl)[N:5]=[P:4](Cl)(Cl)[N:3]=1.[CH:13]1[C:18]([N+:19]([O-:21])=[O:20])=[CH:17][CH:16]=[C:15]([OH:22])[CH:14]=1.[OH-:23].[K+]>>[N+:19]([C:18]1[CH:17]=[CH:16][C:15]([O:22][P:2]2([O:22][C:15]3[CH:16]=[CH:17][C:18]([N+:19]([O-:21])=[O:20])=[CH:13][CH:14]=3)[N:7]=[P:6]([O:22][C:15]3[CH:16]=[CH:17][C:18]([N+:19]([O-:21])=[O:20])=[CH:13][CH:14]=3)([O:23][C:15]3[CH:14]=[CH:13][C:18]([N+:19]([O-:21])=[O:20])=[CH:17][CH:16]=3)[N:5]=[P:4]([O:22][C:15]3[CH:16]=[CH:17][C:18]([N+:19]([O-:21])=[O:20])=[CH:13][CH:14]=3)([O:22][C:15]3[CH:16]=[CH:17][C:18]([N+:19]([O-:21])=[O:20])=[CH:13][CH:14]=3)[N:3]=2)=[CH:14][CH:13]=1)([O-:21])=[O:20] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This material is prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OP2(=NP(=NP(=N2)(OC2=CC=C(C=C2)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])(OC2=CC=C(C=C2)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
